molecular formula C2H4N4 B031798 4-Amino-1,2,4-triazole CAS No. 584-13-4

4-Amino-1,2,4-triazole

Cat. No.: B031798
CAS No.: 584-13-4
M. Wt: 84.08 g/mol
InChI Key: FMCUPJKTGNBGEC-UHFFFAOYSA-N
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Description

4-Amino-1,2,4-triazole is a heterocyclic compound containing three nitrogen atoms and one amino group attached to the triazole ring. It is known for its versatile applications in various fields, including medicinal chemistry, agriculture, and materials science. The compound’s unique structure allows it to interact with biological systems, making it a valuable component in drug discovery and development.

Scientific Research Applications

4-Amino-1,2,4-triazole has a wide range of applications in scientific research:

Safety and Hazards

4-Amino-1,2,4-triazole can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, gas, or vapors, and to avoid contact with skin and eyes .

Future Directions

Recent studies have focused on the synthesis of Schiff bases derived from substituted and unsubstituted 3-amino- and 4-amino-1,2,4-triazoles . These compounds have shown potential as antibacterial agents .

Biochemical Analysis

Biochemical Properties

4-Amino-1,2,4-triazole interacts with a variety of enzymes, proteins, and other biomolecules. It operates as a main pharmacophore through hydrogen-bonding and dipole interactions with biological receptors . It is also involved in the synthesis of various pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It has been reported to suppress the proliferation of cancer cell lines in a dose-dependent manner . Furthermore, it has been found to have antifungal properties, and it is used as an intermediate for the preparation of antifungal agents .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions at the molecular level, including binding interactions with biomolecules and changes in gene expression . It has been suggested that this compound chemisorbs onto surfaces by the formation of a five-membered chelate ring .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, it has been observed that variations in the water molecule content in the complex induce drastic and unpredictable changes in its spin crossover regimes .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. It has been found to significantly suppress the proliferation of cancer cell lines in a dose-dependent manner .

Metabolic Pathways

This compound is involved in several metabolic pathways. It plays a vital role in the metabolism of carbohydrates, acting as an inhibitor of the enzymes α-amylase and α-glucosidase, which lead to the breakdown of complex polysaccharides into glucose .

Transport and Distribution

It is known that the presence of water (and even air humidity) produces dramatic changes in the behavior of the prototypical 1D polymeric complex of this compound .

Subcellular Localization

Current knowledge suggests that its effects are widespread, influencing multiple cellular processes and biochemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Amino-1,2,4-triazole can be synthesized through several methods. One common approach involves the reaction of hydrazine with formamide under acidic conditions. Another method includes the cyclization of N-acylhydrazones with hydrazine hydrate. These reactions typically require controlled temperatures and specific catalysts to ensure high yields and purity .

Industrial Production Methods: In industrial settings, this compound is produced using large-scale batch reactors. The process involves the reaction of hydrazine derivatives with formamide or other suitable precursors under optimized conditions. The product is then purified through crystallization or distillation to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-1,2,4-triazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

    1,2,3-Triazole: Another triazole isomer with similar biological activities but different structural properties.

    Benzothiazole-Triazole: A hybrid compound with enhanced antifungal and antibacterial activities.

    Pyrazoline-Triazole: Known for its potential as an anticancer agent

Uniqueness of 4-Amino-1,2,4-triazole: this compound stands out due to its specific amino group, which provides additional sites for chemical modification and interaction with biological targets. This makes it a versatile scaffold for drug design and development, offering unique advantages over other triazole derivatives .

Properties

IUPAC Name

1,2,4-triazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4N4/c3-6-1-4-5-2-6/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMCUPJKTGNBGEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN=CN1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9033058
Record name 4-Amino-1,2,4-triazole
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Molecular Weight

84.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

584-13-4
Record name 4-Amino-1,2,4-triazole
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Record name 4-Amino-1,2,4-triazole
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Record name 584-13-4
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Record name 584-13-4
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Record name 4-Amino-1,2,4-triazole
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Record name 4H-1,2,4-triazol-4-ylamine
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Record name 4-AMINO-1,2,4-TRIAZOLE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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